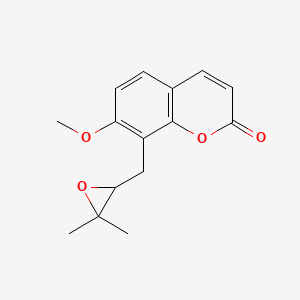

(R)-Meranzin

Overview

Description

®-Meranzin is a naturally occurring coumarin derivative found in various plant species, particularly in the Rutaceae family It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Meranzin typically involves the use of starting materials such as umbelliferone and appropriate aldehydes. One common synthetic route includes the Pechmann condensation reaction, where umbelliferone reacts with an aldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Meranzin. The reaction conditions often require refluxing the mixture at elevated temperatures for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of ®-Meranzin may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction, where plant materials containing ®-Meranzin are treated with organic solvents like ethanol or methanol to isolate the compound. Alternatively, chemical synthesis on an industrial scale may utilize optimized reaction conditions and catalysts to produce ®-Meranzin efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Meranzin undergoes various chemical reactions, including:

Oxidation: ®-Meranzin can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert ®-Meranzin to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the ®-Meranzin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydro-®-Meranzin.

Substitution: Formation of halogenated or nitrated ®-Meranzin derivatives.

Scientific Research Applications

®-Meranzin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of ®-Meranzin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. ®-Meranzin also interacts with antioxidant enzymes, enhancing their activity and reducing oxidative stress. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Scopoletin: Another coumarin derivative with similar anti-inflammatory and antioxidant properties.

Umbelliferone: A precursor in the synthesis of ®-Meranzin, also known for its biological activities.

Bergapten: A furanocoumarin with phototoxic and anticancer properties.

Uniqueness of ®-Meranzin

®-Meranzin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research.

Biological Activity

(R)-Meranzin is a naturally occurring coumarin derivative primarily sourced from plants in the Rutaceae family, such as Murraya paniculata and Cnidium monnieri. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique stereochemistry of this compound influences its interaction with various biological targets, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects by modulating key signaling pathways. Research indicates that it interacts with the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to enhance the activity of antioxidant enzymes. This activity helps mitigate oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation in cellular models.

Anticancer Effects

This compound has demonstrated potential anticancer activities across various cancer cell lines. It induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. For instance, a study highlighted its efficacy against HepG2 liver cancer cells, where it triggered apoptosis via ROS generation and modulation of cell cycle regulators like p53 and cyclin D .

Pharmacological Profile

The pharmacological profile of this compound includes:

Case Studies

Several case studies have explored the biological effects of this compound:

- HepG2 Cell Line Study :

-

Inflammation Model :

- Objective : To assess anti-inflammatory properties in a murine model.

- Findings : Administration of this compound significantly reduced inflammatory markers and improved histological scores compared to control groups.

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Signaling Pathways : It modulates critical pathways such as NF-κB and PPARγ, influencing inflammatory responses.

- Induction of Apoptosis : Activates pro-apoptotic signals while inhibiting survival signals in cancer cells.

- Enhancement of Antioxidant Defense : Increases the expression and activity of endogenous antioxidant enzymes.

Properties

IUPAC Name |

8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Meranzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | (R)-Meranzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.